molecular formula C47H76O17 B1256260 Kalopanax saponin H

Kalopanax saponin H

Cat. No.: B1256260
M. Wt: 913.1 g/mol
InChI Key: AMXYFWUYMQOLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Kalopanax saponin H is a complex organic molecule with multiple hydroxyl groups and a carboxylic acid functional group This compound is characterized by its intricate structure, which includes several sugar moieties and a tetradecahydropicene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Glycosylation Reactions: To attach the sugar moieties to the core structure.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation and Reduction Reactions: To achieve the desired oxidation states of various functional groups.

    Protecting Group Strategies: To protect sensitive hydroxyl groups during intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve:

    Fermentation Processes: Utilizing microorganisms to produce the core structure, followed by chemical modification.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Acid or base catalysts to facilitate glycosylation and other substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of glycosylation and hydroxylation reactions.

Biology

    Enzyme Inhibition Studies: Acts as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Cell Signaling Research: Used to study the effects of complex carbohydrates on cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.

    Antioxidant Properties: Exhibits antioxidant properties, making it a candidate for therapeutic applications.

Industry

    Food Industry: Potential use as a natural antioxidant in food preservation.

    Cosmetics: Used in cosmetic formulations for its antioxidant and moisturizing properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity.

    Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells and tissues.

    Cell Signaling Modulation: Interacts with cell surface receptors, modulating signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 10-[3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

  • Complex Structure : The presence of multiple sugar moieties and a tetradecahydropicene core makes it unique compared to simpler analogs.
  • Biological Activity : Exhibits a broader range of biological activities due to its complex structure and multiple functional groups.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYFWUYMQOLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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